rac-cis-Dorzolamide

Übersicht

Beschreibung

rac-cis Dorzolamide is an impurity of Dorzolamide.

Wissenschaftliche Forschungsanwendungen

Pharmacological Properties

Dorzolamide hydrochloride is recognized for its selective inhibition of carbonic anhydrases, which are enzymes critical in the regulation of bicarbonate ions and fluid secretion in the eye. The drug is formulated as a 2% ophthalmic solution and is typically administered three times daily. Studies have shown that dorzolamide effectively reduces IOP by approximately 4 to 6 mm Hg at peak effect (2 hours post-dose) and 3 to 4.5 mm Hg at trough (8 hours post-dose) in patients with open-angle glaucoma or ocular hypertension .

Clinical Applications

- Management of Glaucoma and Ocular Hypertension

-

Effects on Corneal Thickness

- Recent studies have investigated dorzolamide's impact on central corneal thickness (CCT) in patients with cornea guttata. A randomized, placebo-controlled trial demonstrated that dorzolamide application resulted in a statistically significant increase in CCT after four weeks, indicating potential benefits for patients with compromised corneal endothelium . Specifically, the mean increase in CCT was noted to be 26.3 μm compared to only 3.3 μm with placebo .

-

Combination Therapy

- The combination of dorzolamide with timolol maleate has been shown to be effective in reducing IOP while minimizing common side effects associated with other treatments like miotics . This combination is particularly useful for patients who are sensitive to preservatives or require preservative-free options .

Adverse Effects

While generally well-tolerated, dorzolamide hydrochloride can cause adverse effects including:

- Ocular burning or stinging upon administration.

- Bitter taste and superficial punctate keratitis in some patients.

- Allergic reactions may occur, particularly in individuals with sulfonamide allergies .

Future Research Directions

The ongoing research into dorzolamide's applications extends beyond its current uses:

- Long-Term Efficacy Studies : Additional long-term studies are necessary to fully understand the sustained effects of dorzolamide on CCT and its implications for corneal health.

- Exploration of New Formulations : Investigating alternative delivery systems or formulations may enhance patient compliance and therapeutic outcomes.

- Broader Therapeutic Applications : Research may explore dorzolamide's potential utility in other ocular conditions or systemic diseases where carbonic anhydrase inhibition could be beneficial.

Wirkmechanismus

Target of Action

Rac-Cis-Dorzolamide, also known as (+/-)-(Cis)-dorzolamide hydrochloride or Dorzolamide hydrochloride, (+/-)-(cis)-, is primarily targeted at the enzyme carbonic anhydrase, specifically the isoenzymes II and IV . Carbonic anhydrase plays a crucial role in regulating ion balance and fluid pressure in the eyes .

Mode of Action

This compound acts by reversibly inhibiting the enzyme carbonic anhydrase II and IV in the ciliary epithelium . This inhibition results in a reduction of hydrogen ion secretion at the renal tubule and an increased renal excretion of sodium, potassium, bicarbonate, and water . The overall effect is a decrease in the production of aqueous humor, which in turn reduces intraocular pressure .

Biochemical Pathways

The biochemical pathway affected by this compound involves the solvolysis of the acetate ester in an acetone/phosphate buffer mixture as the solvent system . This reaction proceeds via an SN1-like pathway . The inhibition of carbonic anhydrase disrupts the normal ion balance and fluid pressure regulation in the eyes, leading to a reduction in intraocular pressure .

Pharmacokinetics

After absorption via the cornea and stroma, this compound binds mainly to carbonic anhydrase in red blood cells . It is slowly metabolized to N-de-ethyldorzolamide, which is also stored in red blood cells . Both substances are eliminated very slowly (half-life >4 months) via the renal route . The inhibition of carbonic anhydrase in red blood cells is moderate during topical treatment, avoiding systemic adverse effects .

Result of Action

The primary molecular and cellular effect of this compound’s action is the reduction of intraocular pressure . By inhibiting carbonic anhydrase, the compound decreases the production of aqueous humor, leading to a significant lowering of intraocular pressure . This effect is beneficial in the management of conditions such as ocular hypertension or open-angle glaucoma .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the eye drop solution can affect the drug’s permeability into the eye . Earlier studies showed that dorzolamide and closely related carbonic anhydrase inhibitors are more effectively delivered into the eye from acidic eye drop solutions than from comparable neutral solutions . Consequently, dorzolamide was marketed as an aqueous pH 5.6 eye drop solution . Later, it was shown that increasing the pH of the eye drops from pH 5.6 to physiological pH significantly reduced their local irritation .

Biochemische Analyse

Biochemical Properties

Rac-cis-Dorzolamide plays a crucial role in biochemical reactions, particularly as an inhibitor of carbonic anhydrase (CA) . This enzyme is vital for the hydration of carbon dioxide, and by inhibiting it, this compound can affect various biochemical processes .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For instance, it can inhibit bacterial carbonic anhydrases, suggesting potential antibacterial applications .

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. It binds to carbonic anhydrase, inhibiting its activity . This interaction can lead to changes in gene expression and other cellular processes .

Dosage Effects in Animal Models

In animal models, the effects of this compound can vary with different dosages . For instance, it has been shown to lower intraocular pressure and increase retinal and choroidal blood flow in older DBA/2J mice, a model of glaucoma .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily related to the inhibition of carbonic anhydrase

Transport and Distribution

It is likely to interact with various transporters or binding proteins, which could affect its localization or accumulation .

Biologische Aktivität

Dorzolamide hydrochloride, a potent carbonic anhydrase inhibitor, is primarily used in the treatment of glaucoma and ocular hypertension. This article explores its biological activity, mechanism of action, pharmacokinetics, clinical applications, and relevant case studies.

Dorzolamide acts by inhibiting carbonic anhydrase (CA), specifically the CA-II isoenzyme, which is crucial for the production of aqueous humor in the eye. By blocking this enzyme, dorzolamide reduces bicarbonate ion formation, subsequently decreasing sodium and fluid transport in the ciliary processes. This leads to a reduction in aqueous humor secretion and lowers intraocular pressure (IOP) effectively.

Pharmacokinetics

Dorzolamide is administered topically as an ophthalmic solution. Upon application, it penetrates the cornea and reaches the ciliary body, where it exerts its therapeutic effects. Key pharmacokinetic parameters include:

- Absorption : Rapid absorption through the cornea; systemic absorption occurs but is minimal.

- Volume of Distribution : Limited data available; accumulates in red blood cells due to binding with CA-II.

- Protein Binding : Approximately 33% bound to plasma proteins.

- Metabolism : Metabolized to N-desethyldorzolamide, which has reduced potency against CA-II.

- Elimination : Primarily excreted unchanged in urine .

Clinical Applications

Dorzolamide is primarily indicated for:

- Open-Angle Glaucoma : Reduces IOP effectively when administered three times daily.

- Ocular Hypertension : Provides a significant reduction in IOP compared to baseline measurements.

The efficacy of dorzolamide can be summarized as follows:

| Dosage | Mean IOP Reduction (mm Hg) | Peak Effect Time |

|---|---|---|

| 0.5% Solution | 22% | 2 hours |

| 1% Solution | 30% | 2 hours |

| 2% Solution | 37% | 2 hours |

Dorzolamide has shown comparable efficacy to other treatments such as timolol and betaxolol but with fewer systemic side effects .

Side Effects

Common side effects associated with dorzolamide include:

- Ocular stinging or burning

- Bitter taste

- Transient myopia

- Conjunctivitis (leading to discontinuation in some cases)

Unlike first-generation carbonic anhydrase inhibitors, dorzolamide has a lower incidence of systemic adverse effects .

Case Studies

-

Efficacy in Glaucoma Patients :

A study involving patients with open-angle glaucoma demonstrated that dorzolamide effectively lowered IOP by an average of 4 to 6 mm Hg at peak effect and maintained lower levels throughout the dosing period. The study highlighted dorzolamide's potential as an adjunct therapy alongside beta-blockers . -

Long-term Use and Tolerability :

Another clinical trial assessed the long-term use of dorzolamide in patients intolerant to beta-blockers. Results indicated that patients experienced significant IOP reduction without severe systemic side effects, underscoring dorzolamide's role as a safe alternative therapy .

Eigenschaften

IUPAC Name |

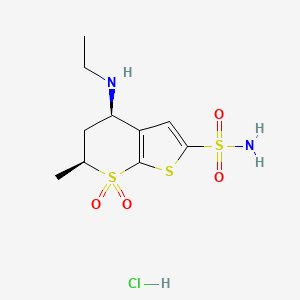

(4R,6S)-4-(ethylamino)-6-methyl-7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O4S3.ClH/c1-3-12-8-4-6(2)18(13,14)10-7(8)5-9(17-10)19(11,15)16;/h5-6,8,12H,3-4H2,1-2H3,(H2,11,15,16);1H/t6-,8+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSRUSFPMRGDLAG-QDOHZIMISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1CC(S(=O)(=O)C2=C1C=C(S2)S(=O)(=O)N)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN[C@@H]1C[C@@H](S(=O)(=O)C2=C1C=C(S2)S(=O)(=O)N)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17ClN2O4S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50152785 | |

| Record name | Dorzolamide hydrochloride, (+/-)-(cis)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50152785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120279-37-0 | |

| Record name | Dorzolamide hydrochloride, (+/-)-(cis)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120279370 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dorzolamide hydrochloride, (+/-)-(cis)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50152785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DORZOLAMIDE HYDROCHLORIDE, (CIS)-(±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z606W76Z1K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.